2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride
Overview
Description
2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride is a chemical compound characterized by its unique structure, which includes a thieno[3,2-b]thiophene core with an aminomethyl group attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride typically involves the following steps:
Thiophene Derivatization: The starting material, thiophene, undergoes derivatization to introduce the necessary functional groups.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the aminomethyl derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at different positions of the thieno[3,2-b]thiophene core can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Thieno[3,2-b]thiophene-2-carboxylic acid derivatives.
Reduction Products: Reduced aminomethyl derivatives.
Substitution Products: A variety of substituted thieno[3,2-b]thiophenes.
Scientific Research Applications
2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group plays a crucial role in these interactions, influencing the compound's binding affinity and biological activity. The exact mechanisms may vary depending on the specific application and target.
Comparison with Similar Compounds
2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride is unique due to its specific structural features. Similar compounds include:
2-(Aminomethyl)pyridine: A compound with a pyridine core instead of thieno[3,2-b]thiophene.
2-(Aminomethyl)benzoic acid: A compound with a benzoic acid core.
Aminomethyl propanol: A compound with an aminomethyl group attached to a propanol core.
These compounds share the aminomethyl group but differ in their core structures, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
thieno[3,2-b]thiophen-5-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS2.ClH/c8-4-5-3-7-6(10-5)1-2-9-7;/h1-3H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQIZHGWYJUOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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